One study investigated the use of 1-methyl-1-benzylguanidine in the Voges-Proskauer reaction. [] In this reaction, 1-methyl-1-benzylguanidine reacts with acetylbenzoyl, leading to the formation of colored pigments. This reaction provides insight into the chemical reactivity of the guanidine moiety in 1-Benzylguanidine derivatives.
The protected form of 1-Benzylguanidine, N,N′-Bis(tert-butoxycarbonyl)-N″-benzylguanidine, serves as a useful intermediate in organic synthesis. [] This protected derivative can be further modified and deprotected to yield various 1-Benzylguanidine analogs with potentially diverse biological activities.
1-Benzylguanidine and its derivatives exhibit various mechanisms of action depending on the specific application. One study demonstrated that 1-Benzylguanidine acts as a competitive inhibitor of phenylalanyl-tRNA synthetase from E. coli B. [] This inhibition arises from the compound's ability to compete with phenylalanine for binding to the enzyme's active site.
1-Benzylguanidine serves as a valuable tool in studying enzyme kinetics and inhibition. It acts as a competitive inhibitor of phenylalanyl-tRNA synthetase, a crucial enzyme in protein synthesis. [] This property allows researchers to investigate the enzyme's mechanism and develop potential inhibitors with therapeutic applications.
Derivatives of 1-Benzylguanidine have shown potential neuroprotective effects. For instance, KR-31378, a benzopyran analog containing a 1-Benzylguanidine moiety, exhibited significant neuroprotection against focal ischemic brain damage in rats. [] KR-31378 demonstrated antioxidant and antiapoptotic effects, suggesting potential therapeutic applications for stroke and other neurological disorders.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7